Thelephantin A
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Overview
Description
Thelephantin A is a natural product found in Thelephora aurantiotincta with data available.
Scientific Research Applications
Identification and Isolation
Thelephantins, including Thelephantin A, are a group of benzoyl p-terphenyl derivatives isolated from various fungi. Thelephantin A, along with Thelephantins B and C, was identified in the mushroom Thelephora aurantiotincta. These compounds were isolated from the ethyl acetate extract of the fruit bodies of the fungus, and their structures were determined using high-resolution 2D NMR, MS, IR, and UV spectra (Quang et al., 2003).
Structural Revision and Inhibitory Activity
Thelephantin G, closely related to Thelephantin A, underwent a structural revision through total synthesis. This revision led to the understanding of its inhibitory activity against TNF-alpha production in rat basophilic leukemia cells. The compound showed strong inhibition with an IC50 of 3.5 nM, highlighting its potential biological activity (Ye et al., 2009).
Anticancer Activities
A study on Thelephora aurantiotincta, which produces Thelephantin A, isolated another derivative, Thelephantin O, showing selective cytotoxic agents against cancer cells. This suggests that derivatives of Thelephantin, including Thelephantin A, may possess anticancer properties (Norikura et al., 2011).
Iron Chelation and Inhibition of Cancer Cell Proliferation
Thelephantin O, a derivative, demonstrated cancer-selective cytotoxicity by chelating metal ions, specifically iron. This chelation leads to cell cycle arrest at the G1 phase, indicating that Thelephantin derivatives could inhibit cancer cell proliferation by affecting iron metabolism in cells (Norikura et al., 2013).
properties
Molecular Formula |
C29H24O9 |
---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
[4-butanoyloxy-2,5-dihydroxy-3,6-bis(4-hydroxyphenyl)phenyl] 4-hydroxybenzoate |
InChI |
InChI=1S/C29H24O9/c1-2-3-22(33)37-27-23(16-4-10-19(30)11-5-16)26(35)28(38-29(36)18-8-14-21(32)15-9-18)24(25(27)34)17-6-12-20(31)13-7-17/h4-15,30-32,34-35H,2-3H2,1H3 |
InChI Key |
CNDDIRNNJHDZCC-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OC1=C(C(=C(C(=C1C2=CC=C(C=C2)O)O)OC(=O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O |
Canonical SMILES |
CCCC(=O)OC1=C(C(=C(C(=C1C2=CC=C(C=C2)O)O)OC(=O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O |
synonyms |
thelephantin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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